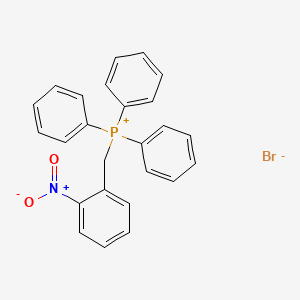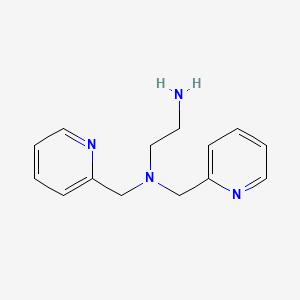
3-(4-Methoxyphenyl)propanal
概要
説明
3-(4-Methoxyphenyl)propanal is a chemical compound with the molecular formula C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da . This compound is also known by other names such as 3-(4-Methoxyphenyl)propionaldehyde .
Synthesis Analysis
The synthesis of 3-(4-Methoxyphenyl)propanal involves various chemical reactions. For instance, it participates in the β-alkylation of 1-phenylethanol catalyzed by RuCl2 (DMSO)4 . The yield of this reaction was reported to be 44% .Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)propanal consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure can be represented as COc1ccc (CCC=O)cc1 .Chemical Reactions Analysis
3-(4-Methoxyphenyl)propanal participates in various chemical reactions. One such reaction is the β-alkylation of 1-phenylethanol, which is catalyzed by RuCl2 (DMSO)4 .Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)propanal has a density of 1.0±0.1 g/cm3 . Its boiling point is reported to be 252.7±15.0 °C at 760 mmHg . The compound has a flash point of 104.5±13.9 °C .科学的研究の応用
1. Structural and Spectral Analysis
3-(4-Methoxyphenyl)propanal derivatives have been extensively studied for their structural, spectral, and electronic properties using techniques like density functional theory, Fourier transform infrared spectroscopy, and Raman spectroscopy. These studies aid in understanding the physical and chemical characteristics of these compounds, which are crucial for various applications in materials science and chemistry (R. H. et al., 2021).
2. Chemopreventive Properties
Research has shown that certain derivatives of 3-(4-Methoxyphenyl)propanal exhibit promising chemopreventive properties. These compounds have been explored for their effectiveness in preventing colon and tongue cancers, highlighting their potential as chemopreventive agents in cancer therapy (M. Curini et al., 2006).
3. Antimicrobial and Anticancer Activity
Several studies have investigated the antimicrobial and anticancer activities of 3-(4-Methoxyphenyl)propanal derivatives. These compounds have shown significant antifungal, antibacterial, and anticancer effects, making them valuable in the development of new pharmaceuticals (A. Viji et al., 2020).
4. Nonlinear Optical Properties
The nonlinear optical properties of 3-(4-Methoxyphenyl)propanal derivatives have been a subject of interest in recent years. These studies are vital for the development of advanced optical materials with potential applications in photonics and optoelectronics (S. R. Maidur et al., 2017).
5. Corrosion Inhibition
Some derivatives of 3-(4-Methoxyphenyl)propanal have been found to be effective corrosion inhibitors, particularly for mild steel in acidic environments. This application is significant in industrial settings where corrosion control is critical (F. Bentiss et al., 2009).
6. Antioxidant Properties
Certain phenylpropanoid derivatives, closely related to 3-(4-Methoxyphenyl)propanal, have demonstrated antioxidative properties. These compounds are valuable in the development of natural antioxidants for food and pharmaceutical industries (H. Kikuzaki et al., 1999).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-methoxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXCMZXXNOSBHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456100 | |
| Record name | 3-(4-methoxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)propanal | |
CAS RN |
20401-88-1 | |
| Record name | 3-(4-methoxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20401-88-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B1589184.png)
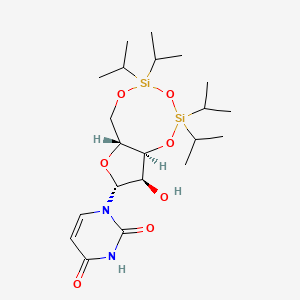
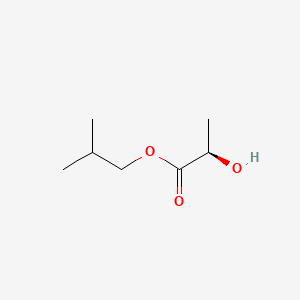
![Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589187.png)

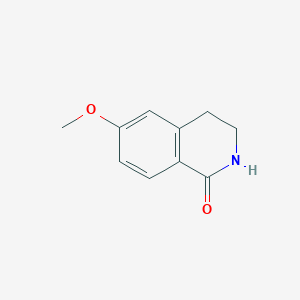

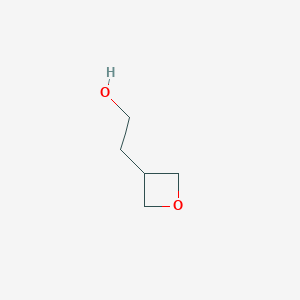
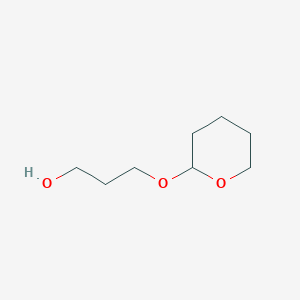
![6-Chloro-benzo[d]isoxazol-3-ylamine](/img/structure/B1589200.png)
